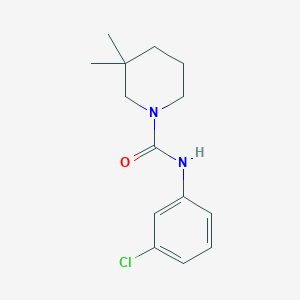
N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also inhibit the dopamine transporter.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. In rats, this compound has been shown to increase locomotor activity, induce hyperthermia, and produce conditioned place preference, indicating its potential as a drug of abuse. This compound has also been shown to produce anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide has several advantages as a tool compound for studying the function of the dopamine transporter. It has high selectivity and potency for the dopamine transporter, making it a useful tool for studying the role of the dopamine transporter in various physiological and pathological processes. However, this compound has several limitations, including its potential for abuse and its limited water solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of anxiety, depression, and addiction. Another direction is to study the role of the dopamine transporter in various neurological disorders, such as Parkinson's disease and schizophrenia, using this compound as a tool compound. Additionally, further optimization of the synthesis process and development of analogs with improved pharmacological properties may lead to the discovery of new drug candidates.
Méthodes De Synthèse
N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 3-chlorobenzoyl chloride with 3,3-dimethylpiperidine to form 3-(3-chlorobenzoyl)-3,3-dimethylpiperidine. This intermediate is then reacted with ammonia to yield this compound. The synthesis process can be optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various disorders, including anxiety, depression, and addiction. In pharmacology, this compound has been used as a tool compound to study the function of the dopamine transporter. In neuroscience, this compound has been used to study the role of the dopamine transporter in drug addiction and reward.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3,3-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-14(2)7-4-8-17(10-14)13(18)16-12-6-3-5-11(15)9-12/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSYWZFBECIXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

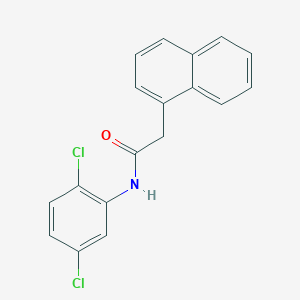
![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)
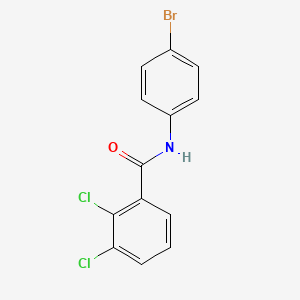
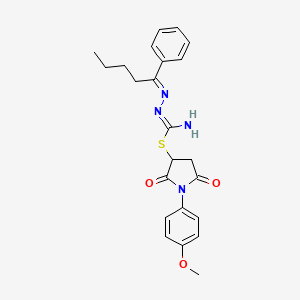
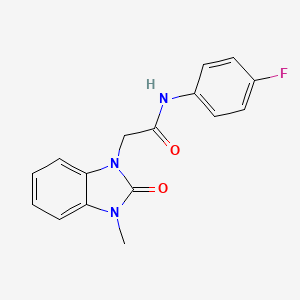
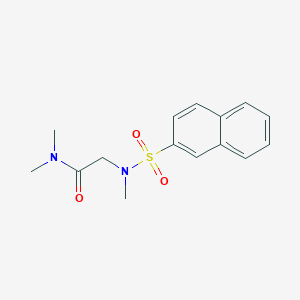


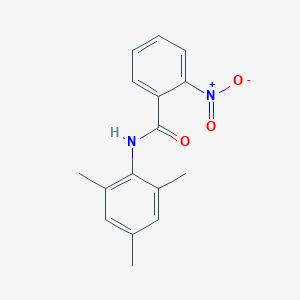
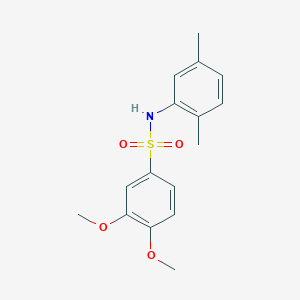
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)
![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)